Pentafluorophenyl chlorothionoformate

Catalog No.
S1539183
CAS No.
135192-53-9
M.F
C7ClF5OS
M. Wt
262.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl chlorothionoformate

CAS Number

135192-53-9

Product Name

Pentafluorophenyl chlorothionoformate

IUPAC Name

O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate

Molecular Formula

C7ClF5OS

Molecular Weight

262.58 g/mol

InChI

InChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13

InChI Key

DKFQHZNKNWNZCO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl

The exact mass of the compound Pentafluorophenyl chlorothionoformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentafluorophenyl chlorothionoformate is a derivatizing agent used to convert alcohols into O-pentafluorophenyl (PFP) thiocarbonates. These thiocarbonates are key intermediates for the Barton-McCombie radical deoxygenation reaction, a process that replaces a hydroxyl group with hydrogen. [1] The compound's primary function is enabled by the strong electron-withdrawing nature of the pentafluorophenyl group, which significantly increases the reactivity of the thiocarbonyl center and makes the pentafluorophenoxide an excellent leaving group during subsequent radical reactions. [2]

Direct substitution with less activated, non-fluorinated analogs such as phenyl chlorothionoformate is a common cause of process failure, particularly with sterically hindered or electronically deactivated alcohols. In challenging substrates, such as complex nucleosides, the phenyl thionocarbonate intermediate can be completely unreactive to standard radical deoxygenation conditions where the pentafluorophenyl derivative reacts successfully to provide the desired product. [1] This lack of interchangeability makes Pentafluorophenyl chlorothionoformate essential for ensuring reaction completion and achieving acceptable yields in demanding synthetic applications, where lower-reactivity reagents lead to recovery of starting material or complex product mixtures.

Enables Deoxygenation Where Non-Fluorinated Analogs Fail

In the deoxygenation of nucleosides, the choice of activating group is critical for success. A study comparing precursors for the Barton-McCombie reaction found that while a phenyl thionocarbonate intermediate was completely unreactive, its pentafluorophenyl analog reacted smoothly under identical conditions (tri-n-butyltin hydride) to give the desired deoxygenated nucleoside product. [1] This demonstrates a clear qualitative and quantitative failure of the common, non-fluorinated substitute in a synthetically important context.

Evidence DimensionReaction Success Rate
Target Compound DataForms a reactive O-pentafluorophenyl thionocarbonate intermediate that yields the desired deoxygenated product.
Comparator Or BaselinePhenyl chlorothionoformate: Forms an O-phenyl thionocarbonate intermediate that is unreactive under typical Barton-McCombie conditions.
Quantified Difference100% success vs. 0% success (reaction failure).
ConditionsBarton-McCombie deoxygenation of a nucleoside intermediate using tri-n-butyltin hydride.

For challenging or unreactive alcohol substrates, procuring this highly activated reagent is a direct requirement for achieving the desired chemical transformation.

High Process Efficiency in Complex Molecule Synthesis

In the total synthesis of the complex alkaloid (+)-Aloperine, the deoxygenation of a key tetracyclic alcohol intermediate was required. The process involved a two-step sequence: derivatization with pentafluorophenyl chlorothionoformate, followed by radical reduction with Bu3SnH/AIBN. The derivatization step was rapid, requiring only 0.5 hours at room temperature, and the overall two-step process proceeded in a high 70% yield, demonstrating excellent processability and efficiency in a late-stage, high-value synthetic context. [1]

Evidence DimensionOverall Yield (Two Steps)
Target Compound Data70%
Comparator Or BaselineTypical multi-step transformations in late-stage synthesis often proceed with significantly lower yields.
Quantified DifferenceHigh efficiency for a challenging deoxygenation on a complex substrate.
ConditionsDerivatization (0.5 h, RT) followed by Bu3SnH/AIBN reduction in the total synthesis of (+)-Aloperine.

This evidence supports the selection of this reagent for manufacturing and scale-up campaigns where high yields and process reliability are critical economic drivers.

Defines Alternative Reaction Pathways with Reactive Substrates

The high reactivity of pentafluorophenyl chlorothionoformate can influence reaction pathways. When used to activate the 2'-hydroxyl group of a protected ribonucleoside, the expected thionocarbonate was not formed. Instead, the high electrophilicity of the intermediate led to a rapid intramolecular cyclization, yielding a 2,2'-anhydropyrimidine derivative in 89% yield. [1] While not the intended deoxygenation precursor in this case, it highlights the reagent's potency and its utility for specific transformations where less reactive reagents would be ineffective.

Evidence DimensionReaction Outcome
Target Compound DataQuantitative formation of a 2,2'-anhydronucleoside (89% yield).
Comparator Or BaselineLess reactive chlorothionoformates, which would be expected to form the stable 2'-O-thiocarbonyl derivative without cyclization.
Quantified DifferenceQualitative difference in reaction pathway (cyclization vs. derivatization).
ConditionsReaction of a 3',5'-O-protected ribonucleoside with pentafluorophenyl chlorothionoformate.

For buyers in nucleoside chemistry, this defines the compound as a specific tool for inducing cyclization, and signals that its use for standard deoxygenation in this substrate class requires careful process control.

Late-Stage Deoxygenation of Complex Alcohols and Natural Products

This reagent is the right choice for critical deoxygenation steps in the final stages of a total synthesis, where the substrate is complex, sterically hindered, and where reaction failure is not an option. Its high reactivity ensures conversion where simpler reagents like phenyl chlorothionoformate would stall, maximizing the yield of high-value final products. [1]

Overcoming Non-Reactive Substrates in Medicinal Chemistry

When developing analogs of complex scaffolds like nucleosides or other poly-functionalized heterocycles, chemists often encounter alcohols that are unreactive to standard deoxygenation protocols. Procuring Pentafluorophenyl chlorothionoformate provides a direct, proven solution to drive these specific transformations to completion. [2]

Controlled Formation of Anhydronucleosides

For researchers specifically targeting the synthesis of 2,2'-anhydropyrimidine nucleosides from ribonucleosides, the high, predictable reactivity of this reagent makes it a superior choice for inducing the required intramolecular cyclization in high yield, a reaction not readily achieved with less-activated thionoformates. [3]

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Pentafluorophenyl chlorothionoformate

Dates

Last modified: 08-15-2023

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